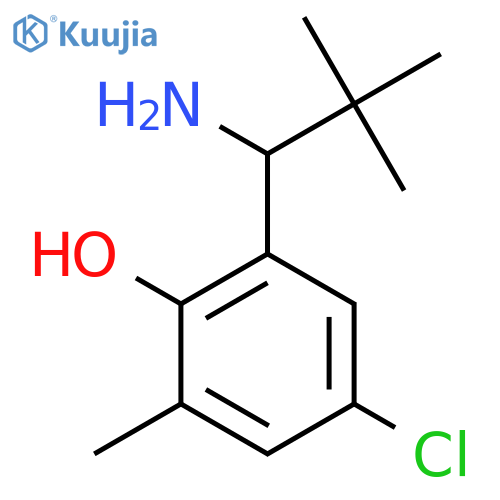Cas no 2089959-11-3 (2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol)

2089959-11-3 structure
商品名:2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol
- EN300-1277025
- 2089959-11-3
- Phenol, 2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methyl-
-
- インチ: 1S/C12H18ClNO/c1-7-5-8(13)6-9(10(7)15)11(14)12(2,3)4/h5-6,11,15H,14H2,1-4H3
- InChIKey: OPTMCCGPAUZCOB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C(=C(C=1)C(C(C)(C)C)N)O
計算された属性
- せいみつぶんしりょう: 227.1076919g/mol
- どういたいしつりょう: 227.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.122±0.06 g/cm3(Predicted)
- ふってん: 322.4±37.0 °C(Predicted)
- 酸性度係数(pKa): 9.15±0.50(Predicted)
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277025-500mg |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 500mg |
$713.0 | 2023-10-01 | ||
| Enamine | EN300-1277025-100mg |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 100mg |
$653.0 | 2023-10-01 | ||
| Enamine | EN300-1277025-2.5g |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 2.5g |
$1454.0 | 2023-06-08 | ||
| Enamine | EN300-1277025-10.0g |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 10g |
$3191.0 | 2023-06-08 | ||
| Enamine | EN300-1277025-0.25g |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 0.25g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-1277025-1.0g |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 1g |
$743.0 | 2023-06-08 | ||
| Enamine | EN300-1277025-10000mg |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 10000mg |
$3191.0 | 2023-10-01 | ||
| Enamine | EN300-1277025-2500mg |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 2500mg |
$1454.0 | 2023-10-01 | ||
| Enamine | EN300-1277025-5000mg |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 5000mg |
$2152.0 | 2023-10-01 | ||
| Enamine | EN300-1277025-5.0g |
2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol |
2089959-11-3 | 5g |
$2152.0 | 2023-06-08 |
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
2089959-11-3 (2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol) 関連製品
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
